

Synthesis of 4-Bromotoluene from p-Toluidine: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromotoluene

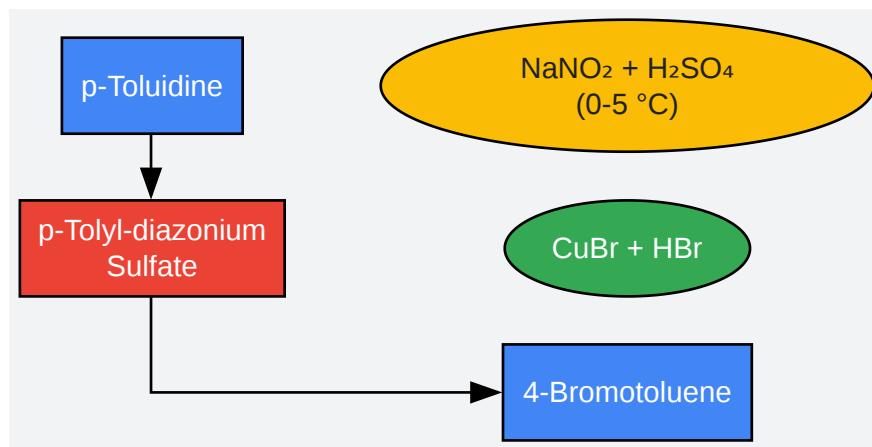
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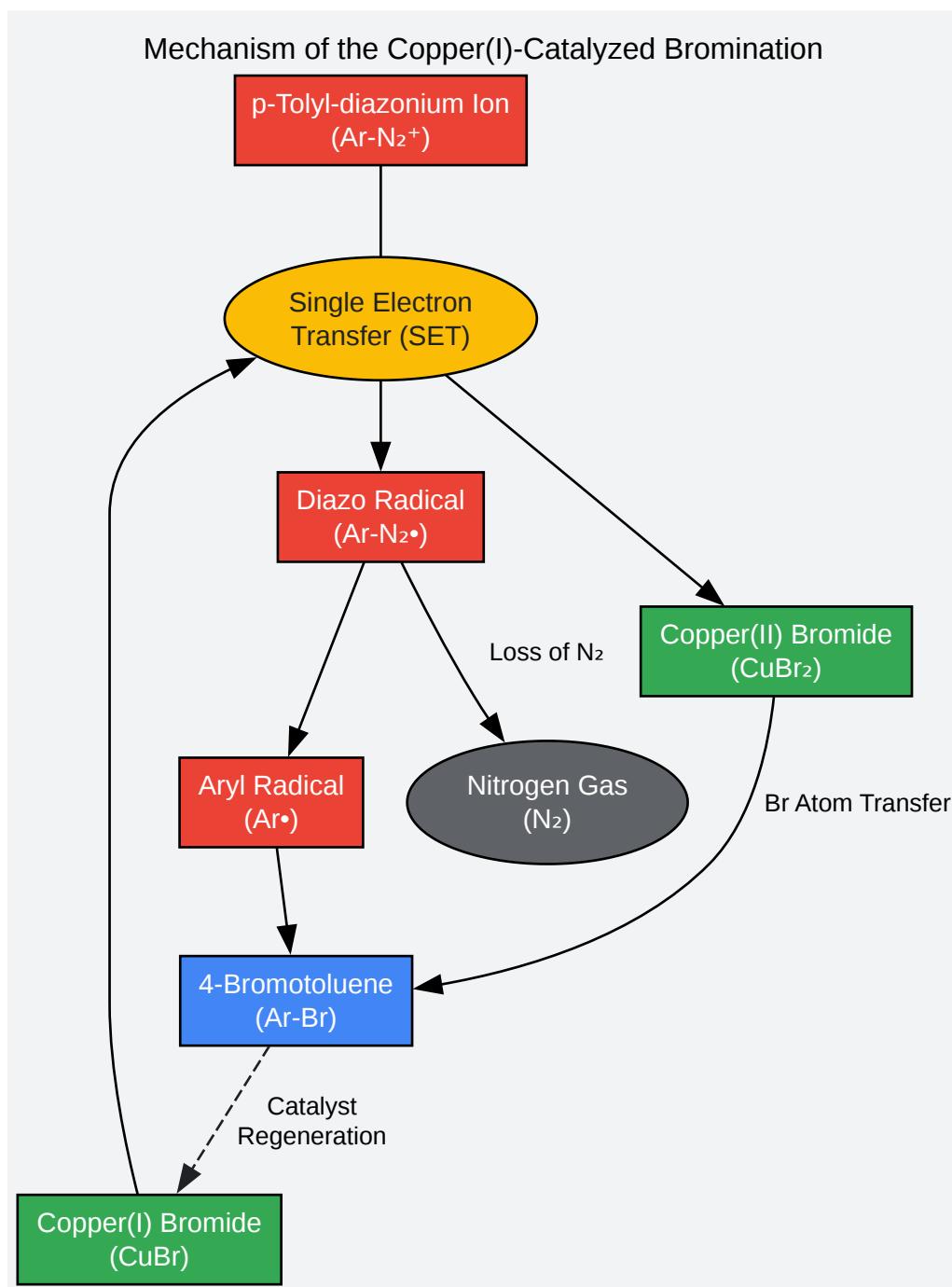
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This guide provides a comprehensive overview of the synthesis of **4-bromotoluene** from p-toluidine, a classic and important transformation in organic chemistry. The primary method discussed is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by a copper(I)-catalyzed nucleophilic substitution.[1][2] This process is widely utilized for introducing a variety of functional groups, including halogens, onto an aromatic ring, which can be challenging to achieve through direct substitution.[3][4]

Overall Reaction Scheme

The synthesis is a two-step process. First, the primary aromatic amine, p-toluidine, is converted into a diazonium salt. This is achieved through diazotization with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.[5] In the second step, the diazonium group is replaced by a bromine atom using a copper(I) bromide catalyst in what is known as the Sandmeyer reaction.[1][6]



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